molecular formula C18H18FN5O3 B2962925 5-amino-N-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899973-15-0

5-amino-N-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2962925
CAS No.: 899973-15-0
M. Wt: 371.372
InChI Key: MDGWWNBMHBQOND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-N-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H18FN5O3 and its molecular weight is 371.372. The purity is usually 95%.
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Scientific Research Applications

Solid-Phase Synthesis of Peptide Amides

A key application of related chemical structures involves the development of novel anchoring linkages for the solid-phase synthesis of C-terminal peptide amides under mild conditions. This methodology, demonstrated through the synthesis of tetragastrin and methionine-enkephalinamide with high yields and purities, highlights the utility of such compounds in peptide chemistry (Albericio & Bárány, 2009).

Anticancer Activity

Compounds structurally related to "5-amino-N-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide" have been synthesized and evaluated for their potential as anticancer agents. For instance, N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives exhibited cytotoxic effects on the MCF-7 breast cancer cell line, with certain compounds showing lower IC50 values than cisplatin, indicating their promise in cancer therapy (Butler et al., 2013).

Antimicrobial Activities

Another significant area of application is the synthesis and evaluation of triazole derivatives for antimicrobial activities. Novel 1,2,4-triazole derivatives have been synthesized and found to possess good or moderate activities against various microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2007).

Synthesis of Triazole-based Scaffolds

Research has also focused on the synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds, emphasizing their application in the preparation of peptidomimetics or biologically active compounds. This includes efforts to overcome the Dimroth rearrangement and the development of protocols for protected versions of this triazole amino acid, facilitating the synthesis of compounds active as HSP90 inhibitors (Ferrini et al., 2015).

Properties

IUPAC Name

5-amino-N-(3,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O3/c1-26-14-8-7-13(9-15(14)27-2)21-18(25)16-17(20)24(23-22-16)10-11-3-5-12(19)6-4-11/h3-9H,10,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGWWNBMHBQOND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)F)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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